2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by their coupling and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boronic acid derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)nicotinamide
Uniqueness
2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
872999-56-9 |
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Molecular Formula |
C18H20ClN3O |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-chloro-N-(3-methyl-2-piperidin-4-ylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H20ClN3O/c1-12-3-2-4-15(17(12)13-5-8-20-9-6-13)22-18(23)14-7-10-21-16(19)11-14/h2-4,7,10-11,13,20H,5-6,8-9H2,1H3,(H,22,23) |
InChI Key |
SRGPTXWHEMJMAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=NC=C2)Cl)C3CCNCC3 |
Origin of Product |
United States |
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